

# GC376 as a Pan-Coronavirus Inhibitor: A Comparative Guide

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## Compound of Interest

Compound Name: GC376 sodium

Cat. No.: B15566971

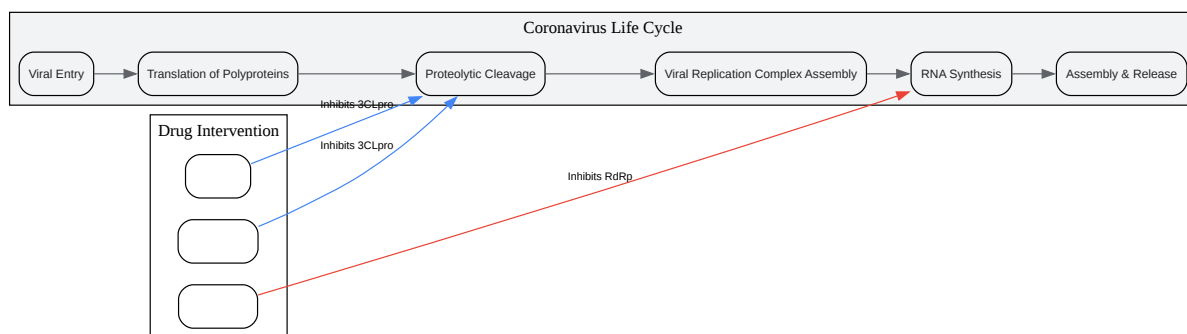
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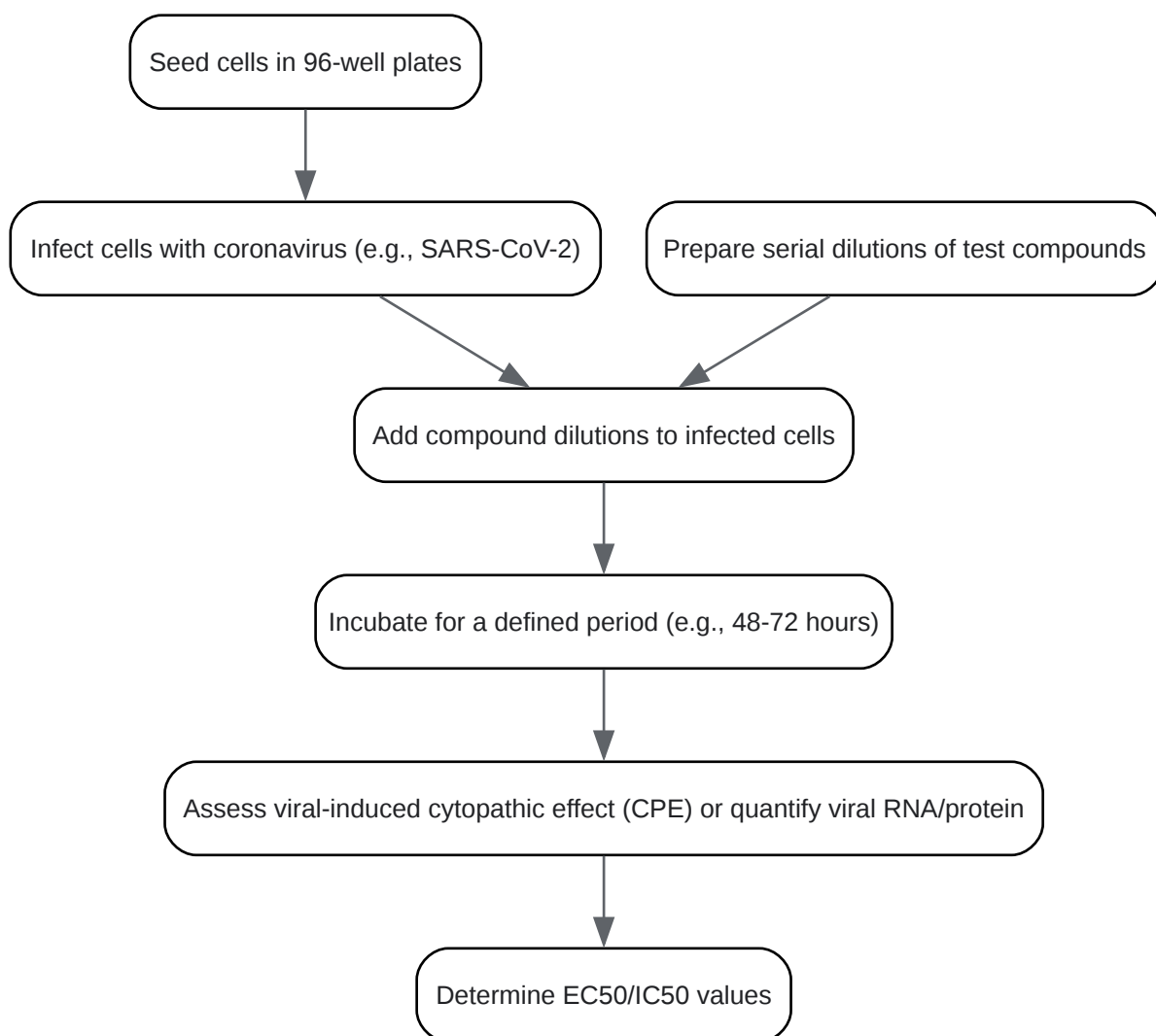
For Researchers, Scientists, and Drug Development Professionals

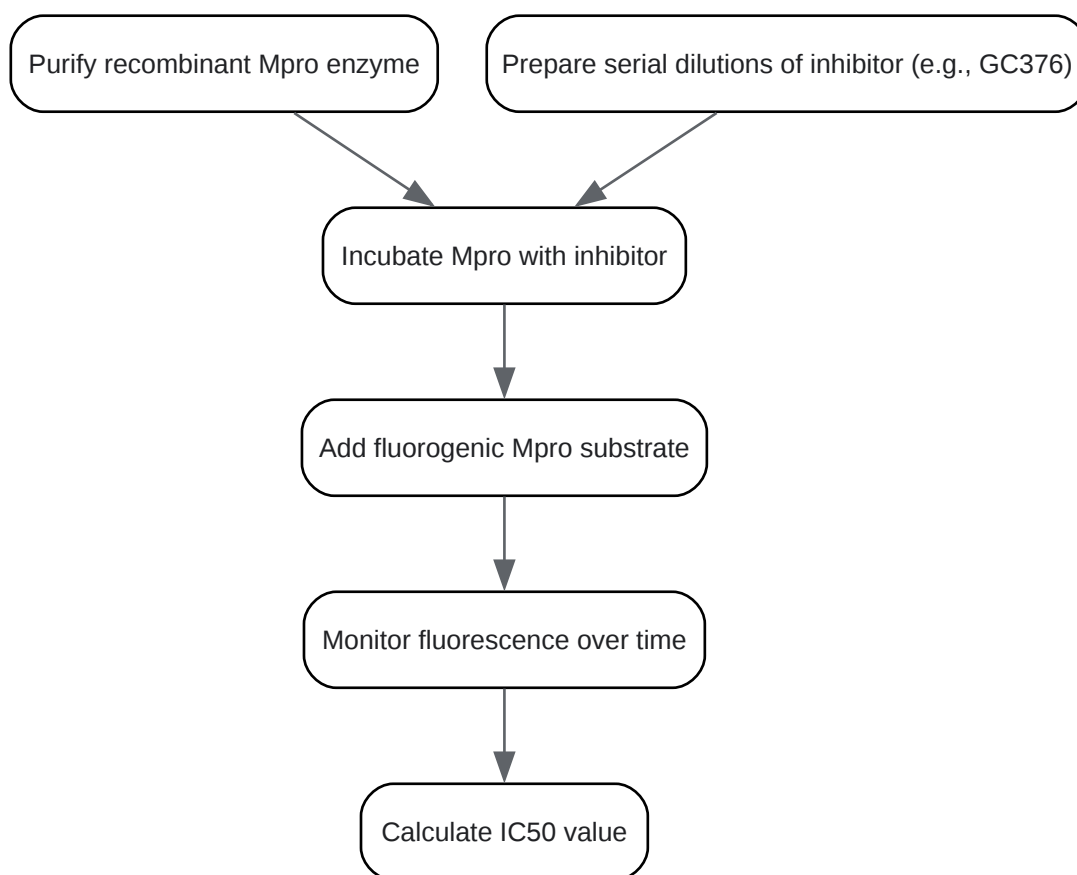
This guide provides an objective comparison of the preclinical antiviral agent GC376 with other notable pan-coronavirus inhibitors, supported by experimental data. GC376 is a dipeptide-based protease inhibitor that has demonstrated broad-spectrum activity against a range of coronaviruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). [1][2] Its mechanism of action, targeting the highly conserved main protease (Mpro or 3CLpro), makes it a compelling candidate for combating current and future coronavirus threats.[3]

## Mechanism of Action: Targeting Viral Replication

GC376 is a prodrug of GC373 and functions as a competitive inhibitor of the viral 3C-like protease (3CLpro), an enzyme essential for the proteolytic processing of viral polyproteins into functional proteins required for viral replication.[1] By binding to the active site of 3CLpro, GC376 blocks this crucial step, thereby halting the viral life cycle.[4] This mechanism is shared by other protease inhibitors, such as nirmatrelvir, the active component of Paxlovid. In contrast, other antivirals like remdesivir target the viral RNA-dependent RNA polymerase (RdRp), another key enzyme in viral replication.[5]







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